molecular formula C10H11ClO2S B1587244 3-(4-Chlorophenylthio)Butyric Acid CAS No. 90919-34-9

3-(4-Chlorophenylthio)Butyric Acid

Cat. No. B1587244
CAS RN: 90919-34-9
M. Wt: 230.71 g/mol
InChI Key: DSCJEDOCSCNYAI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenylthio)Butyric Acid, also known by its CAS number 90919-34-9, is an organic compound predominantly used in scientific research . It has a molecular formula of C10H11ClO2S and a molecular weight of 230.71 .


Physical And Chemical Properties Analysis

3-(4-Chlorophenylthio)Butyric Acid has a boiling point of 153ºC . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

1. Applications in Biotechnology and Fermentation

3-(4-Chlorophenylthio)Butyric Acid is structurally related to butyric acid, a C4 organic acid with significant applications. In biotechnology, butyric acid is primarily produced via fermentative processes from renewable feedstocks. This production method is gaining attention due to the increasing consumer demand for natural ingredients in various industries like food, pharmaceuticals, animal feed supplements, and cosmetics. Strategies to improve microbial butyric acid production, including strain engineering and novel fermentation process development, are crucial areas of research. These efforts focus on enhancing product yield, titer, purity, and productivity in butyric acid fermentation (Jiang et al., 2018).

2. Chemical Synthesis and Medicinal Chemistry

In the field of chemical synthesis and medicinal chemistry, derivatives of butyric acid, including those structurally similar to 3-(4-Chlorophenylthio)Butyric Acid, are explored for potential antimicrobial properties. For instance, novel compounds incorporating imidazole moiety have been synthesized and preliminarily screened for their antimicrobial activity. These compounds are characterized by various spectroscopic analyses, indicating the potential of butyric acid derivatives in the development of new antimicrobial agents (Aouad et al., 2015).

3. Organic Photovoltaics and Material Science

In the realm of organic photovoltaics and material science, butyric acid derivatives, similar to 3-(4-Chlorophenylthio)Butyric Acid, are studied for their potential in creating efficient solar cells. Research has delved into the synthesis and characterization of novel polythiophene diblock copolymers functionalized with derivatives of butyric acid. These studies explore the self-assembly of these polymers and their application in controlling and stabilizing blend morphologies for solar cells, aiming to improve power conversion efficiencies and thermal stabilities (Li et al., 2013).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

As 3-(4-Chlorophenylthio)Butyric Acid is predominantly used in scientific research , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCJEDOCSCNYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405434
Record name 3-(4-Chlorophenylthio)Butyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenylthio)Butyric Acid

CAS RN

90919-34-9
Record name 3-(4-Chlorophenylthio)Butyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Cui, M Kawamura, S Shimada, T Hayashi… - Tetrahedron letters, 2003 - Elsevier
Intramolecular Friedel–Crafts reaction of 4-arylbutyric acids efficiently proceeded in the presence of catalytic amounts of Lewis acids such as Bi(NTf 2 ) 3 and M(OTf) 3 (M=Bi, Ga, In and …
Number of citations: 98 www.sciencedirect.com

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